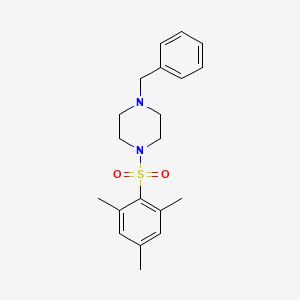

1-Benzyl-4-(mesitylsulfonyl)piperazine

Description

General Overview of the Piperazine (B1678402) and Sulfonamide Scaffolds in Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In medicinal chemistry, it is considered a "privileged scaffold" due to its frequent appearance in the structure of a wide array of therapeutic agents. tandfonline.comresearchgate.net The versatile and flexible core structure of piperazine allows for the design and synthesis of new bioactive compounds. nih.govbenthamdirect.comingentaconnect.com Its presence in a molecule can significantly influence physicochemical properties, often leading to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov Furthermore, piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antidepressant, antiviral, and antimalarial effects. researchgate.netnih.govderpharmachemica.com

Similarly, the sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone pharmacophore in drug discovery. hilarispublisher.com Historically recognized for their pioneering role as antimicrobial agents, sulfonamides are now integral to drugs with diverse biological applications, including anticancer, anti-inflammatory, and antiviral activities. hilarispublisher.comresearchgate.net The combination of the piperazine ring and the sulfonamide moiety is a common strategy in chemical research, creating a class of compounds known as piperazine sulfonamides. nih.gov This molecular hybridization aims to leverage the beneficial properties of both scaffolds to develop novel compounds with potentially enhanced or unique biological profiles. hilarispublisher.comnih.govtandfonline.com

Table 1: Selected Biological Activities of Piperazine and Sulfonamide Scaffolds

| Scaffold | Associated Biological Activities |

| Piperazine | Antimicrobial, Anticancer, Antidepressant, Antiviral, Antimalarial, Anti-inflammatory, Anticonvulsant. nih.govbenthamdirect.comingentaconnect.com |

| Sulfonamide | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral (HIV protease inhibitors), Antimalarial. hilarispublisher.comnih.gov |

Academic Significance of N-Benzylation and Sulfonyl Substitution in Heterocyclic Chemistry

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with approximately 60% of all unique small-molecule drugs containing such a ring system. rsc.orgnih.gov Chemical modification of these scaffolds is a fundamental strategy in drug design. nih.govopenmedicinalchemistryjournal.comijnrd.org

N-Benzylation , the attachment of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) to a nitrogen atom, is a significant transformation in heterocyclic chemistry. The benzyl group can serve as a convenient protecting group for secondary amines within a heterocycle like piperazine. It is stable under many reaction conditions but can be readily removed through hydrogenolysis, allowing for selective synthesis of unsymmetrically substituted piperazines. orgsyn.org Beyond its role as a protecting group, the benzyl moiety can be a critical pharmacophoric element, providing a lipophilic region that can engage in specific binding interactions (e.g., pi-stacking) with biological targets like enzymes or receptors. mdpi.com

Sulfonyl substitution on the nitrogen of a heterocycle results in the formation of a sulfonamide. This modification dramatically alters the electronic properties of the nitrogen atom. It significantly reduces the basicity of the nitrogen due to the strong electron-withdrawing nature of the sulfonyl group. This change can be crucial for modulating a molecule's pharmacokinetic profile, as it affects ionization state at physiological pH, which in turn influences solubility, membrane permeability, and target binding. The introduction of a sulfonyl group also adds steric bulk and potential hydrogen bond acceptors (the sulfonyl oxygens), providing further avenues for optimizing molecular interactions.

Rationale for Investigating 1-Benzyl-4-(mesitylsulfonyl)piperazine in Chemical Science

The specific academic interest in this compound lies in the unique structural combination of its components. The rationale for its investigation is rooted in the systematic exploration of structure-activity relationships (SAR). The molecule is a hybrid construct that combines the piperazine linker, an N-benzyl group, and a sterically demanding mesitylsulfonyl group.

The key feature that distinguishes this compound from simpler analogues is the mesitylsulfonyl group. A mesityl group is a 2,4,6-trimethylphenyl ring. Compared to a simple phenylsulfonyl or methylsulfonyl group, the mesityl substituent introduces significant steric hindrance due to the two ortho-methyl groups.

Therefore, the primary rationale for investigating this specific compound would be to explore the impact of this steric bulk on the molecule's:

Conformation: The bulky mesityl group is expected to restrict the rotation around the sulfur-nitrogen bond and influence the conformational preference of the piperazine ring, locking the molecule into a more defined three-dimensional shape.

Reactivity: The steric hindrance could influence the chemical reactivity of the molecule and the accessibility of the adjacent functional groups.

Biological Activity: In a medicinal chemistry context, this defined conformation could lead to higher selectivity and affinity for a specific biological target by presenting the other pharmacophoric elements (the benzyl group and the piperazine nitrogens) in a precise spatial orientation.

Scope and Objectives of Academic Research on the Compound

Given its specific structure, academic research on this compound would likely encompass several key objectives:

Synthesis and Optimization: The primary goal would be to establish an efficient and reliable synthetic route. A common approach would involve the reaction between 1-benzylpiperazine (B3395278) and mesitylsulfonyl chloride in the presence of a base. Research would focus on optimizing reaction conditions, including solvent, temperature, and base, to maximize yield and purity.

Structural Characterization and Conformational Analysis: A critical objective would be the unambiguous confirmation of the molecular structure. This would be achieved using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. A high-priority goal would be to obtain single crystals suitable for X-ray crystallography, which would provide definitive proof of structure and invaluable insight into the molecule's solid-state conformation and the spatial arrangement of the bulky mesityl group relative to the piperazine ring.

Physicochemical Profiling: To assess its potential in a broader chemical or medicinal context, researchers would aim to characterize its fundamental physicochemical properties. This includes determining its solubility in various solvents, its lipophilicity (logP value), and its melting point.

Biological Screening and Evaluation: Guided by the extensive pharmacology of piperazine and sulfonamide derivatives, a major objective would be to screen this compound for biological activity. derpharmachemica.comtandfonline.comresearchgate.net Depending on the research focus, it could be tested in assays for antimicrobial, anticancer, or central nervous system (CNS) activity to discover if this unique structural combination yields any potent and selective biological effects. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-16-13-17(2)20(18(3)14-16)25(23,24)22-11-9-21(10-12-22)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEDJURWMOCQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Routes to N-Sulfonylated Piperazine (B1678402) Derivatives

The synthesis of N-sulfonylated piperazine derivatives, a subset of the broader class of sulfonamides, has been a cornerstone of medicinal and organic chemistry for decades. The sulfonamide functional group is a key structural motif in a multitude of pharmacologically active compounds, including antimicrobials, diuretics, and anti-inflammatory agents. uniba.itresearchgate.net Consequently, the development of efficient synthetic routes has been a continuous area of research.

The most traditional and widely utilized method for creating a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgcbijournal.com This reaction, often conducted under Schotten-Baumann conditions, typically employs an excess of an organic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. cbijournal.com While effective, this classical approach has limitations, particularly concerning the stability and toxicity of sulfonyl chlorides and the potential for side reactions. rsc.org

To address these drawbacks, numerous alternative methods have emerged over the years. The pursuit of milder, more efficient, and environmentally benign protocols has led to significant innovations:

Metal-Catalyzed Cross-Coupling: The development of transition metal catalysis has revolutionized C-N and S-N bond formation. Catalysts based on palladium, copper, and indium have been successfully employed for the sulfonylation of amines. organic-chemistry.orgresearchgate.netacs.org For instance, copper catalysts can facilitate the coupling of thiosulfonates and amines to produce sulfonamides. researchgate.net Palladium-catalyzed reactions have enabled the efficient amination of aryl chlorides, providing a powerful route to arylpiperazines under aerobic conditions. organic-chemistry.org

Alternative Sulfonylating Agents: Research has focused on replacing sensitive sulfonyl chlorides with more stable and versatile reagents. Sulfonyl hydrazides, which are not sensitive to air and moisture, have been used in electrochemical syntheses, producing nitrogen gas as the only byproduct. rsc.org Thiosulfonates have also been used as effective sulfonylating agents in copper-catalyzed reactions. researchgate.net

Catalyst-Free and Sustainable Methods: A growing emphasis on green chemistry has spurred the development of catalyst-free and solvent-free approaches. Reactions using deep eutectic solvents (DESs) have shown promise, yielding sulfonamides in high yields at ambient temperatures. uniba.it Other sustainable methods include electrochemical sulfonylation in aqueous media and mechanochemical approaches that reduce or eliminate the need for traditional solvents. uniba.itrsc.org Furthermore, visible-light-promoted reactions have provided mild and efficient pathways for sulfonamide synthesis. uniba.it

This evolution from stoichiometric, base-mediated reactions to sophisticated catalytic and sustainable systems reflects the broader trends in modern organic synthesis, aiming for higher efficiency, broader substrate scope, and minimal environmental impact.

Detailed Synthetic Pathways for 1-Benzyl-4-(mesitylsulfonyl)piperazine

Synthesis of Key Precursors: N-Benzylpiperazine and Mesitylsulfonyl Chloride

N-Benzylpiperazine (BZP): First synthesized in 1944, N-benzylpiperazine is a crucial intermediate in chemical synthesis. usdoj.govwikipedia.org The most common method for its preparation involves the direct N-alkylation of piperazine with benzyl (B1604629) chloride. europa.euorgsyn.org To prevent the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine, the reaction often employs a large excess of piperazine or uses piperazine as a salt. europa.eu A well-established laboratory procedure involves reacting piperazine hexahydrate and piperazine dihydrochloride with one equivalent of benzyl chloride in ethanol. orgsyn.org This method is advantageous as it yields the pure 1-benzylpiperazine (B3395278) dihydrochloride salt directly, which is stable for storage and free from the disubstituted compound. orgsyn.org The free base can then be liberated by treatment with a strong base like sodium hydroxide and extracted. orgsyn.org The benzyl group serves as an effective protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen atom. orgsyn.org

Mesitylsulfonyl Chloride: This sulfonylating agent, also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a white crystalline solid. chemicalbook.com Its synthesis is typically achieved through the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. echemi.com The reaction is generally performed by adding mesitylene dropwise to cooled chlorosulfonic acid, followed by quenching the reaction mixture on crushed ice to precipitate the product. This method is highly efficient, capable of producing mesitylsulfonyl chloride in yields as high as 92%. echemi.com

Sulfonylation Reactions: Reaction Conditions and Optimization

The final step in the synthesis of this compound is the sulfonylation of N-benzylpiperazine with mesitylsulfonyl chloride. This is a nucleophilic substitution reaction at the sulfur atom, where the secondary amine of N-benzylpiperazine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride leaving group.

The reaction is typically carried out in an appropriate solvent in the presence of a base to neutralize the HCl generated. Common bases include tertiary amines such as triethylamine or pyridine. cbijournal.com The choice of reaction parameters is critical for maximizing yield and purity.

The solvent plays a crucial role in sulfonylation reactions by influencing the solubility of reactants, the reaction rate, and the stability of intermediates. A range of solvents can be employed, with the optimal choice depending on the specific substrates. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used. cbijournal.com In some cases, a poor yield of the desired product is observed in solvents like acetonitrile, THF, and ethyl acetate, while dichloromethane provides better results. nih.gov Recent research into sustainable chemistry has highlighted the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and glycerol, which can lead to excellent yields at room temperature. uniba.it

Table 1: Effect of Different Solvents on a Representative Sulfonylation Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Dichloromethane (CH₂Cl₂) | High |

| 2 | Tetrahydrofuran (THF) | Moderate to Poor nih.gov |

| 3 | Acetonitrile (CH₃CN) | Poor nih.gov |

| 4 | Ethyl Acetate (EtOAc) | Poor nih.gov |

| 5 | Choline Chloride/Glycerol (DES) | High (up to 97%) uniba.it |

Data is representative of general findings in sulfonamide synthesis.

While the direct reaction between an amine and a sulfonyl chloride often proceeds efficiently with just a base, various catalysts can be employed to enhance the reaction rate or to enable the use of less reactive starting materials. For the synthesis of sulfonamides in general, several catalytic systems have been developed.

Lewis Acids: Indium-based catalysts have been shown to be effective for the sulfonylation of a wide range of amines, including less nucleophilic ones. organic-chemistry.org

Transition Metals: Copper-catalyzed systems are used for coupling amines with thiosulfonates. researchgate.net

Solid-Supported Catalysts: Magnetic nanoparticles like Fe₃O₄-DIPA have been used as a recyclable catalyst for sulfonamide preparation in dichloromethane, offering excellent yields and easy separation. cbijournal.com Cesium fluoride on Celite (CsF-Celite) has also been reported as a highly efficient catalyst for solvent-free sulfonylation reactions. cbijournal.com

Table 2: Examples of Catalyst Systems Used in Sulfonamide Synthesis

| Entry | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 1 | Indium | Effective for less nucleophilic and sterically hindered amines. | organic-chemistry.org |

| 2 | Copper | Used for coupling amines with thiosulfonates. | researchgate.net |

| 3 | Fe₃O₄-DIPA | Magnetically separable, reusable, excellent yields. | cbijournal.com |

Temperature is a critical parameter in controlling the rate and selectivity of sulfonylation reactions. These reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic release of heat, particularly during the addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure completion. nih.gov

Most laboratory-scale sulfonylation reactions are conducted at atmospheric pressure. The use of high pressure is generally not required for this type of transformation and is more relevant for specific industrial processes like the Kolbe-Schmitt reaction or reactions involving gaseous reagents. aps.orgwikipedia.org For the synthesis of this compound, standard atmospheric pressure is sufficient.

Purification Techniques for the Target Compound

The purification of this compound is a critical step following its synthesis to remove unreacted starting materials, by-products, and other impurities. The selection of an appropriate purification strategy is essential to obtain the target compound with high purity, which is a prerequisite for its subsequent use and accurate characterization. The most common and effective methods for purifying piperazine derivatives and sulfonamides include recrystallization and chromatography.

Recrystallization is a widely used technique for the purification of solid organic compounds based on the principle of differential solubility. libretexts.org The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to allow the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor. mt.com

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should have a boiling point that is lower than the melting point of the compound to avoid "oiling out." For sulfonamide compounds, polar protic solvents or mixtures involving them are often effective.

Common solvent systems that could be employed for the recrystallization of this compound are detailed in the table below. The optimal system is typically determined empirically.

| Solvent/Solvent System | Rationale and Procedure | Potential Advantages/Disadvantages |

|---|---|---|

| Ethanol | The crude solid is dissolved in a minimum amount of hot ethanol. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. | Adv: Good solvating power for many organic compounds, readily available, relatively low toxicity. Disadv: May have high solubility even at room temperature, leading to lower recovery. |

| Isopropanol | Similar procedure to ethanol. Isopropanol is slightly less polar than ethanol. | Adv: Often provides excellent crystal quality. Disadv: Higher boiling point than ethanol. |

| Ethanol/Water | The compound is dissolved in a minimum of hot ethanol. Hot water is then added dropwise until the solution becomes faintly turbid. A few drops of hot ethanol are added to redissolve the precipitate, and the solution is cooled slowly. | Adv: Allows for fine-tuning of polarity to maximize the difference in solubility at high and low temperatures, often leading to high purity and good recovery. Disadv: Requires careful optimization of the solvent ratio. |

| Ethyl Acetate/Hexane | The compound is dissolved in a minimum amount of hot ethyl acetate. Hexane is then added slowly until persistent turbidity is observed. The solution is then clarified by adding a small amount of hot ethyl acetate and allowed to cool. | Adv: Useful for compounds with intermediate polarity. Both solvents are volatile and easily removed. Disadv: Hexane is highly flammable. |

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov For a compound like this compound, column chromatography is a highly effective method.

Flash Column Chromatography: This is the most common chromatographic method for routine purification in organic synthesis. It utilizes a stationary phase, typically silica gel, packed in a column. The crude product is loaded onto the top of the column, and a solvent system (mobile phase or eluent) is passed through the column under moderate pressure. Components are separated based on their polarity, with less polar compounds eluting faster than more polar ones. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). For piperazine sulfonamides, a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity.

Semi-Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, semi-preparative HPLC can be used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is particularly suitable for purifying ionizable or polar organic molecules. biotage.com

The table below summarizes typical chromatographic conditions for the purification of this compound.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | UV light (254 nm) |

| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | TLC analysis of collected fractions |

| Semi-Preparative HPLC | Reversed-Phase C18 Silica | Gradient of Acetonitrile in Water (often with 0.1% trifluoroacetic acid or formic acid) | UV detector (at a specific wavelength, e.g., 254 nm) |

Derivatization and Functionalization of this compound

The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for the synthesis of new derivatives. Functionalization can be targeted at the piperazine ring, the mesitylsulfonyl group, or the benzyl moiety, allowing for the systematic exploration of structure-activity relationships in various chemical and biological contexts.

The piperazine core is a common motif in medicinal chemistry, and its modification is a key strategy in drug design. nih.gov In the target compound, the N1-benzyl group serves as a common protecting group for the piperazine nitrogen. orgsyn.org Its removal unmasks a secondary amine, which is a versatile handle for introducing a wide array of functional groups.

N-Debenzylation: The most significant transformation at the piperazine ring is the cleavage of the N-benzyl bond. This is typically achieved through catalytic hydrogenolysis.

Reaction: this compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or methanol.

Product: This reaction yields 1-(Mesitylsulfonyl)piperazine and toluene as a by-product.

Functionalization of the N1-Nitrogen: Once the N-benzyl group is removed, the resulting secondary amine, 1-(mesitylsulfonyl)piperazine, can undergo various reactions:

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, Et₃N) introduces a new alkyl group at the N1 position.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be used to introduce aryl or heteroaryl substituents.

N-Acylation: Reaction with acid chlorides (RCOCl) or acid anhydrides provides the corresponding N-acyl derivatives (amides).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) yields N-alkyl or N-aralkyl derivatives.

| Reaction Type | Reagents and Conditions | Resulting Functional Group at N1 |

|---|---|---|

| N-Debenzylation | H₂, Pd/C, Ethanol or Methanol | -H (Secondary Amine) |

| N-Alkylation | R-X, Base (e.g., K₂CO₃) | -R (Alkyl) |

| N-Acylation | RCOCl, Base (e.g., Et₃N) | -C(O)R (Amide) |

| Reductive Amination | RCHO, NaBH(OAc)₃ | -CH₂R (Substituted Alkyl) |

The mesitylsulfonyl group is generally chemically robust due to the strong sulfur-nitrogen bond of the sulfonamide and the steric hindrance provided by the two ortho-methyl groups on the aromatic ring. d-nb.info However, specific transformations are possible under certain conditions.

Cleavage of the Sulfonamide Bond: While sulfonamides are stable to many reagents, the S-N bond can be cleaved under strong reducing conditions (e.g., using sodium in liquid ammonia, or with reagents like samarium iodide). This would liberate the parent 1-benzylpiperazine.

Reactions on the Mesityl Ring: The mesityl (2,4,6-trimethylphenyl) ring is electron-rich and could potentially undergo electrophilic aromatic substitution. However, the strong electron-withdrawing and sterically bulky nature of the sulfonyl group deactivates the ring and directs substitution to the meta positions (relative to the sulfonyl group), which are already occupied by methyl groups. Reactions at the methyl groups themselves (e.g., benzylic bromination followed by further functionalization) could be an alternative route for modification.

Beyond modifications at the piperazine and mesitylsulfonyl groups, functionalities can be introduced on the benzyl group.

Aromatic Substitution on the Benzyl Ring: The phenyl ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would introduce substituents primarily at the ortho and para positions. These newly introduced groups can then be subjected to further chemical transformations (e.g., reduction of a nitro group to an amine). This allows for the synthesis of a diverse library of compounds based on the core this compound structure.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. By probing the vibrational and rotational modes of the molecular framework, these methods allow for a detailed characterization of 1-Benzyl-4-(mesitylsulfonyl)piperazine.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands that correspond to the distinct vibrational modes of its constituent functional groups. The presence of the benzyl (B1604629), piperazine (B1678402), and mesitylsulfonyl moieties gives rise to a unique spectral fingerprint.

Key vibrational frequencies can be assigned to specific molecular motions. The aromatic C-H stretching vibrations of the benzyl and mesityl groups are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine ring and the benzyl methylene (B1212753) group would likely be observed between 3000 and 2800 cm⁻¹.

The sulfonyl group (SO₂) is a strong infrared absorber and is predicted to show two prominent stretching bands: an asymmetric stretching vibration typically in the 1350-1300 cm⁻¹ range and a symmetric stretching vibration around 1160-1120 cm⁻¹. The C-N stretching vibrations of the piperazine ring are expected in the 1200-1000 cm⁻¹ region. Furthermore, the characteristic out-of-plane (oop) bending vibrations for the substituted benzene (B151609) rings would be present in the fingerprint region below 900 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Piperazine, CH₂) | Stretching | 3000 - 2800 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| C-N (Piperazine) | Stretching | 1200 - 1000 |

| Aromatic C-H | Out-of-plane Bending | < 900 |

Raman Spectroscopic Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to clearly show the aromatic ring vibrations.

The symmetric "ring breathing" mode of the monosubstituted benzene ring of the benzyl group and the trisubstituted mesityl group would produce strong and characteristic bands. The S=O symmetric stretch of the sulfonyl group, while visible in the IR, is also expected to be a prominent feature in the Raman spectrum. Aliphatic C-H stretching and bending modes of the piperazine ring are also anticipated, though they may be weaker than the aromatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound would reveal distinct signals for each set of chemically non-equivalent protons. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm. The benzylic methylene protons (-CH₂-) would likely resonate as a singlet around δ 3.5 ppm.

The protons on the piperazine ring are expected to show two distinct signals, corresponding to the protons adjacent to the benzyl group and those adjacent to the sulfonyl group. Due to the electron-withdrawing nature of the sulfonyl group, the protons on the sulfonyl-adjacent carbons are anticipated to be deshielded and appear further downfield compared to the protons on the benzyl-adjacent carbons. These piperazine protons would likely appear as multiplets in the δ 2.5-3.5 ppm range.

The mesityl group has two aromatic protons which are expected to appear as a singlet in the aromatic region, and three methyl groups which would give rise to a sharp singlet in the upfield region, likely around δ 2.3 ppm for the para-methyl group and δ 2.6 ppm for the two ortho-methyl groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl (Aromatic) | 7.2 - 7.4 | Multiplet |

| Benzyl (CH₂) | ~3.5 | Singlet |

| Piperazine (adjacent to N-SO₂) | ~3.0 - 3.5 | Multiplet |

| Piperazine (adjacent to N-CH₂) | ~2.5 - 3.0 | Multiplet |

| Mesityl (Aromatic) | ~7.0 | Singlet |

| Mesityl (ortho-CH₃) | ~2.6 | Singlet |

| Mesityl (para-CH₃) | ~2.3 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the benzyl and mesityl groups would resonate in the downfield region of δ 120-145 ppm. The benzylic carbon is expected around δ 60-65 ppm.

The piperazine ring carbons would likely show two signals, with the carbons adjacent to the sulfonyl group being more deshielded (further downfield) than those adjacent to the benzyl group, appearing in the δ 45-55 ppm range. The methyl carbons of the mesityl group would be found in the upfield region, typically around δ 20-25 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzyl and Mesityl (Aromatic) | 120 - 145 |

| Benzyl (CH₂) | 60 - 65 |

| Piperazine (adjacent to N-SO₂) | 50 - 55 |

| Piperazine (adjacent to N-CH₂) | 45 - 50 |

| Mesityl (CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the different protons within the piperazine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the benzylic proton signal would correlate with the benzylic carbon signal.

Mass Spectrometric Approaches

Mass spectrometry is a critical tool for the structural elucidation of this compound, providing precise mass determination and valuable information on its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the protonated molecular ion ([M+H]⁺) of this compound. This technique provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The molecular formula of the compound is C₂₀H₂₆N₂O₂S. Based on this formula, the theoretical monoisotopic mass of the neutral molecule is calculated to be 358.1715 Da. In positive ion mode ESI-HRMS, the compound would be detected as its protonated form, [C₂₀H₂₇N₂O₂S]⁺.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₆N₂O₂S |

| Theoretical Monoisotopic Mass (M) | 358.1715 Da |

| Observed Ion | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 359.1793 Da |

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent ion. For piperazine derivatives, fragmentation often occurs at specific bonds, yielding characteristic product ions. researchgate.net The fragmentation of the [M+H]⁺ ion of this compound is predicted to follow pathways common to benzylpiperazine and aryl sulfonyl compounds.

A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a common feature for benzylpiperazine derivatives. mdpi.comeuropa.eu This cleavage results in the formation of the stable tropylium (B1234903) cation at m/z 91, which is often the base peak in the spectrum. europa.eu Another significant fragmentation involves the cleavage of the N-S bond, leading to the loss of the mesitylsulfonyl group. Further fragmentation can occur within the piperazine ring and the mesityl group.

Key predicted fragmentation patterns include:

Formation of the Tropylium Ion: Cleavage of the bond between the benzyl CH₂ group and the piperazine nitrogen results in the highly stable tropylium ion (C₇H₇⁺).

Piperazine Ring Fragmentation: Alpha-cleavage adjacent to the nitrogen atoms within the piperazine ring is a common pathway for amines. libretexts.org

Loss of the Mesitylsulfonyl Group: Cleavage of the N-S bond can lead to a fragment corresponding to the benzylpiperazine cation.

Loss of Sulfur Dioxide: The mesitylsulfonyl moiety can lose a molecule of SO₂.

| m/z (Da) | Predicted Fragment Ion | Associated Fragmentation Pathway |

|---|---|---|

| 359.18 | [C₂₀H₂₇N₂O₂S]⁺ | Parent Ion ([M+H]⁺) |

| 175.12 | [C₁₁H₁₅N₂]⁺ | Loss of mesitylsulfonyl group ([M+H - C₉H₁₁SO₂]⁺) |

| 155.04 | [C₉H₁₁O₂S]⁺ | Mesitylsulfonyl cation |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This analysis provides precise data on bond lengths, bond angles, molecular conformation, and how molecules are arranged in a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

While specific crystallographic data for this compound is not publicly available, its molecular geometry can be inferred from studies on analogous structures, such as other substituted piperazines. nih.govbeilstein-journals.org It is well-established that the piperazine ring typically adopts a stable chair conformation. nih.govnih.govmdpi.com

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Piperazine Ring Conformation | Chair | Common for piperazine derivatives nih.govnih.govnih.gov |

| Substituent Positions | Equatorial | Minimization of steric hindrance |

| Dihedral Angle (Piperazine-Mesityl Ring) | ~70-80° | Analogy with similar structures nih.govresearchgate.net |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, the absence of strong hydrogen bond donors (like N-H or O-H) suggests that the crystal packing will be primarily stabilized by weaker interactions.

Likely interactions include:

C—H···O Hydrogen Bonds: Weak hydrogen bonds can form between C-H donors (from the benzyl, mesityl, and piperazine moieties) and the electronegative oxygen atoms of the sulfonyl group. nih.govmdpi.com

C—H···π Interactions: The aromatic rings of the benzyl and mesityl groups can act as acceptors for hydrogen atoms from neighboring molecules. nih.gov

π–π Stacking: Aromatic stacking interactions may occur between the benzyl and/or mesityl rings of adjacent molecules, contributing to the stability of the crystal lattice. mdpi.com

These interactions collectively create a stable, three-dimensional supramolecular architecture.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of a compound can exhibit distinct physicochemical properties. The existence of polymorphism is a critical consideration in pharmaceutical science, as different forms can have different stability and bioavailability. nih.gov

For this compound, the potential for polymorphism exists, as is common for complex organic molecules. Different crystalline forms could potentially be obtained by varying crystallization conditions, such as the choice of solvent or the temperature of crystallization. nih.gov Each distinct polymorphic form would have a unique crystal lattice and, consequently, unique physical properties. A thorough screening for polymorphs would be necessary to identify the most stable solid-state form.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netjddtonline.infofigshare.com It is favored for its balance of accuracy and computational efficiency. For molecules structurally similar to 1-Benzyl-4-(mesitylsulfonyl)piperazine, such as other aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations are routinely performed to determine a range of properties. researchgate.netjddtonline.info

Typically, these calculations use functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and compute electronic features. researchgate.netresearchgate.net Key properties derived from DFT studies include:

Optimized Molecular Structure: DFT is used to find the most stable (lowest energy) three-dimensional arrangement of atoms. For related piperazine compounds, the piperazine ring is often found in a stable chair conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (Egap) indicates the molecule's chemical stability and electronic excitation properties. researchgate.netjddtonline.info

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution on the molecular surface, identifying positive and negative regions. researchgate.netjddtonline.info In aryl sulfonyl piperazines, negative potentials are typically localized around the electronegative oxygen atoms of the sulfonyl group, while positive potentials are found near hydrogen atoms. researchgate.netjddtonline.info

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to predict the global reactivity of the molecule. researchgate.net

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the electronic distribution and identifying potential sites for electrophilic and nucleophilic attack. researchgate.netjddtonline.info

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | 5.3 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment (µ) | 3.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.85 eV | The power of the molecule to attract electrons. |

Data are hypothetical and based on typical values for similar compounds found in the literature for illustrative purposes. researchgate.netjddtonline.inforesearchgate.net

Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they are valuable for providing high-accuracy benchmarks. In studies of related piperazine analogs, HF calculations, often with the 6-31G(d) basis set, have been used alongside DFT methods to validate results, particularly for conformational energy profiles and rotational barriers. nih.gov Comparing results from different levels of theory (e.g., HF vs. B3LYP) helps ensure the reliability of the computational predictions. nih.gov

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformer analysis aims to identify the different possible conformers and determine their relative stabilities.

Computational methods are used to perform a systematic search of the conformational space to locate various energy minima. nih.gov DFT optimization is then applied to these conformers to accurately calculate their energies and geometric parameters. figshare.com The results can identify the global minimum energy conformer—the most stable and likely most populated conformation of the molecule. For similar sulfonamide compounds, conformational analysis has shown that the structures optimized via DFT are consistent with crystal structures determined by X-ray diffraction. figshare.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are better suited for studying the behavior of larger systems and exploring conformational flexibility over time.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov Instead of electrons and nuclei, MM treats molecules as a collection of atoms held together by bonds, which are modeled as springs. The energy of the system is calculated using a set of potential energy functions known as a force field. nih.govschrodinger.com

A force field consists of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov Several well-established force fields are used for drug-like molecules, including:

AMBER (Assisted Model Building with Energy Refinement): Widely used for simulations of biomolecules and organic molecules. mdpi.com

OPLS (Optimized Potentials for Liquid Simulations): A family of force fields designed for accurate modeling of proteins and organic liquids. schrodinger.com

MMFF94 (Merck Molecular Force Field): Developed specifically for a broad range of organic and drug-like molecules. nih.gov

For a novel molecule like this compound, existing force field parameters may not be available for all parts of the structure. In such cases, new parameters must be developed. This is often achieved by fitting the MM potential energy surface to higher-level quantum mechanics calculations, ensuring the force field accurately reproduces the molecule's conformational energies and geometry. mdpi.comarxiv.org

| Force Field | Key Features | Typical Application |

|---|---|---|

| AMBER (e.g., GAFF) | General purpose force field for organic molecules; well-integrated with biomolecular simulations. | Protein-ligand binding, free energy calculations. |

| OPLS (e.g., OPLS4) | Excellent for condensed-phase properties and conformational profiles of organic molecules. | Liquid simulations, solvation studies. schrodinger.com |

| MMFF94 | Broad coverage of organic functional groups; good for conformational analysis. | Virtual screening, 3D structure generation. nih.gov |

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. nih.gov This produces a trajectory that reveals the molecule's dynamic behavior and conformational flexibility.

For a molecule like this compound, MD simulations can provide insights into:

Conformational Sampling: Exploring the accessible conformations in different environments, such as in a vacuum or in an explicit solvent like water. nih.gov This is particularly important for understanding how the flexible benzyl (B1604629) and piperazine groups move relative to each other.

Solvent Effects: MD simulations explicitly including solvent molecules can show how interactions with the solvent (e.g., water) influence the molecule's preferred shape and dynamics. nih.gov

Structural Stability: By analyzing the trajectory, researchers can assess the stability of different conformations and the time scales of transitions between them. This has been applied to study the stability of other piperazine derivatives. researchgate.net

The results of MD simulations are often analyzed by calculating properties like the root-mean-square fluctuation (RMSF) of atoms and the radius of gyration, which provide quantitative measures of flexibility and molecular size over the course of the simulation. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigation of the compound "this compound" that would allow for a detailed article structured around the requested outline.

The topics of interest, including specific docking studies, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and computational reactivity/mechanism studies, are highly specific and require dedicated research on the exact molecule .

While computational studies have been conducted on related classes of compounds, such as other sulfonylpiperazine and benzylpiperazine derivatives, the user's strict requirement to focus solely on "this compound" prevents the inclusion of this information. Extrapolating data from different, albeit structurally similar, molecules would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the specific chemical compound “this compound” due to the absence of relevant research data in the public domain.

Molecular Interactions and in Vitro Biological Target Exploration

Enzyme Inhibition Studies at the Molecular Level

There is no available information from in vitro studies to suggest that 1-Benzyl-4-(mesitylsulfonyl)piperazine is an inhibitor of any specific enzymes. The sulfonylpiperazine moiety is present in various biologically active compounds, which are known to exhibit a range of activities. However, without experimental data, the enzyme inhibition profile of this specific compound remains unknown.

Binding Kinetics and Inhibition Constants (Ki, IC50 in vitro)

No published studies to date have reported the inhibition constants, such as Ki or IC50 values, for this compound against any enzyme.

Specificity and Selectivity Profiling against Enzyme Panels

A specificity and selectivity profile, which would involve screening the compound against a broad panel of enzymes, has not been published for this compound. Such studies are crucial for identifying primary targets and potential off-target effects.

Co-crystallization with Target Enzymes for Structural Insight

There are no reports of successful co-crystallization of this compound with any target enzymes. Structural data from such experiments would be invaluable for understanding its binding mode.

Receptor Binding Assays at the Molecular Level

While many benzylpiperazine derivatives are known to interact with various receptors, specific data on the receptor binding profile of this compound is not available.

Affinity and Binding Site Characterization (Ki, Kd in vitro)

No radioligand binding assays or other biophysical methods have been reported in the literature to determine the binding affinity (Ki or Kd values) of this compound for any specific receptor.

Ligand-Receptor Interaction Mechanisms

Without affinity data or structural information, the mechanism of interaction between this compound and any potential receptor targets remains purely speculative.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the molecular interactions and in vitro biological target exploration of the chemical compound This compound .

Specifically, searches for experimental data pertaining to the following analytical and assay-based studies for this compound did not yield any specific results:

Surface Plasmon Resonance (SPR): No studies were found that detail the use of SPR to determine the binding kinetics of this compound with any protein target.

Isothermal Titration Calorimetry (ITC): There is no available literature detailing the thermodynamic parameters of binding for this compound as determined by ITC.

Signaling Pathway Modulation Studies: Research on the effects of this compound on intracellular signaling pathways has not been published in the accessible scientific domain.

Gene Expression Profiling: No data from gene expression profiling studies at the molecular level following treatment with this compound could be located.

Due to the absence of specific research findings for "this compound" in these areas, it is not possible to generate the requested article with scientifically accurate and detailed information as per the provided outline. The generation of data tables and detailed research findings is contingent on the existence of such primary research, which appears to be unavailable at this time.

Structure Activity Relationship Sar Insights and Lead Optimization Principles

Systematic Modification of the 1-Benzyl Moiety

The benzyl (B1604629) group plays a significant role in the interaction of the molecule with its biological target. Modifications to this part of the scaffold can significantly influence binding affinity and selectivity.

Influence of Aromatic Substituents on Molecular Interactions

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the aromatic ring, influencing cation-π or π-π stacking interactions with aromatic amino acid residues in the binding pocket. For instance, the presence of an EWG like a nitro or cyano group can enhance interactions with electron-rich aromatic systems. Conversely, an EDG such as a methoxy (B1213986) or methyl group can increase the electron density of the benzyl ring, favoring interactions with electron-deficient pockets. researchgate.net

The position of the substituent (ortho, meta, or para) is also a key determinant of activity. A substituent at the para position is generally well-tolerated and can extend into a deeper part of the binding pocket, potentially forming additional favorable interactions. Ortho substituents, due to their proximity to the benzylic carbon, can impose steric hindrance, which may either be detrimental or beneficial depending on the topology of the active site. nih.gov

Below is a hypothetical data table illustrating the potential impact of aromatic substituents on the biological activity of 1-Benzyl-4-(mesitylsulfonyl)piperazine analogs.

| Compound ID | Substituent (Position) | Electronic Effect | Steric Effect | Hypothetical Activity (IC₅₀, nM) |

| 1a | H | Neutral | Minimal | 100 |

| 1b | 4-OCH₃ | Donating | Moderate | 50 |

| 1c | 4-Cl | Withdrawing | Moderate | 75 |

| 1d | 4-NO₂ | Withdrawing | Moderate | 120 |

| 1e | 2-CH₃ | Donating | High | 250 |

| 1f | 3-CF₃ | Withdrawing | High | 90 |

Impact of Benzylic Stereochemistry (if applicable)

Should a chiral center be introduced at the benzylic carbon through substitution, the stereochemistry would likely have a profound impact on the compound's activity. The three-dimensional arrangement of substituents would dictate the precise orientation of the molecule within the binding site. One enantiomer may exhibit significantly higher affinity than the other due to a more complementary fit with the target. This stereoselectivity is a common feature in drug-receptor interactions, where a specific spatial arrangement is necessary for optimal binding.

Exploration of Substituents on the Mesitylsulfonyl Group

Steric and Electronic Effects of Mesityl Substituents

The mesityl group, with its three methyl groups, provides significant steric bulk. This bulk can be advantageous if the binding pocket is large and can accommodate it, potentially leading to increased van der Waals interactions. However, in a more constrained binding site, this steric hindrance could be detrimental to activity.

Systematic replacement of the methyl groups on the mesityl ring with other substituents could modulate these steric and electronic effects. For example, replacing the methyl groups with bulkier alkyl groups would increase the steric profile, while replacing them with electron-withdrawing groups like halogens would alter the electronic properties of the aryl ring. rsc.org

Bioisosteric Replacements of the Sulfonyl Group

Bioisosteric replacement of the sulfonyl group is a common strategy in medicinal chemistry to improve a compound's physicochemical properties and biological activity. The sulfonyl group is a strong hydrogen bond acceptor, but its metabolic stability can sometimes be a concern.

Potential bioisosteres for the sulfonyl group include carboxamides and phosphonamides. A carboxamide group, for instance, can also act as a hydrogen bond acceptor and may offer a different metabolic profile. The choice of bioisostere would depend on the specific requirements for interaction with the target and the desired pharmacokinetic properties. ebi.ac.uk

The following table presents a hypothetical comparison of potential bioisosteric replacements for the sulfonyl group.

| Compound ID | Bioisosteric Group | Key Properties | Hypothetical Activity (IC₅₀, nM) |

| 2a | -SO₂- (Sulfonyl) | Strong H-bond acceptor | 100 |

| 2b | -C(O)NH- (Carboxamide) | H-bond donor and acceptor | 150 |

| 2c | -P(O)(OH)- (Phosphonamide) | H-bond donor and acceptor, potentially increased polarity | 200 |

Modifications of the Piperazine (B1678402) Ring System

Modifications to the piperazine ring itself, such as the introduction of substituents or its replacement with other cyclic diamines, can impact the compound's conformational flexibility and basicity. For instance, introducing a methyl group on the piperazine ring could restrict its conformational freedom, potentially locking it into a more active conformation.

Replacing the piperazine ring with a homopiperazine (B121016) (a seven-membered ring) or a smaller cyclic diamine like piperidine (B6355638) could alter the distance and relative orientation of the benzyl and mesitylsulfonyl groups, which would likely have a significant effect on biological activity. researchgate.net Such changes can influence how the molecule spans the binding site and interacts with different subpockets.

Ring Size and Heteroatom Variations

The exploration of bioisosteres for the piperazine ring is a common strategy in lead optimization. acs.org Variations in ring size and the introduction of different heteroatoms can modulate the compound's pharmacological profile.

Homopiperazine: Expanding the six-membered piperazine ring to a seven-membered homopiperazine ring alters the pKa values of the nitrogen atoms and changes the geometric orientation of the substituents. This modification can impact the binding affinity to target proteins and is a strategy used to refine potency and selectivity. acs.org

Piperidine: Replacing the piperazine with a piperidine scaffold removes one of the nitrogen atoms, significantly altering the molecule's polarity, hydrogen bonding capability, and basicity. Introducing chiral piperidine scaffolds can enhance biological activities, improve pharmacokinetic properties, and modulate physicochemical characteristics. thieme-connect.com

Other Heterocyclic Variations: The piperazine moiety can be replaced with other heterocyclic systems to explore different spatial arrangements and electronic properties. The goal is to identify scaffolds that may offer advantages in potency, selectivity, or developability. acs.org

The table below summarizes the potential effects of these variations.

| Ring Variation | Key Structural Change | Potential Impact on Properties |

| Homopiperazine | 7-membered ring | Alters pKa, changes substituent geometry, refines potency. acs.org |

| Piperidine | Removal of N4 nitrogen | Reduces polarity, alters basicity, can improve pharmacokinetics. thieme-connect.com |

Stereochemical Considerations within the Piperazine Scaffold

The introduction of stereocenters into the piperazine scaffold can have a profound effect on biological activity. Since biological targets like enzymes and receptors are chiral, different enantiomers of a compound can exhibit vastly different potencies, efficacies, and metabolic profiles.

The synthesis of enantiomerically pure substituted piperazines allows for the creation of stereochemically diverse libraries. nih.gov By fixing the three-dimensional arrangement of substituents, researchers can probe the specific interactions between the molecule and its target. Cheminformatic analysis has shown that piperazine scaffolds confer a different shape diversity compared to other common cores, highlighting their utility in exploring novel chemical space. nih.gov For this compound, introducing substituents on the carbon atoms of the piperazine ring would create chiral centers, leading to stereoisomers that could be evaluated independently to identify the more active conformation.

Linker Chemistry and Scaffold Rigidification Strategies

The flexibility of the piperazine ring and the linker connecting its substituent groups can be both an advantage and a disadvantage. While flexibility allows the molecule to adapt to a binding site, it can also lead to an entropic penalty upon binding, reducing affinity. Therefore, strategies to control the molecule's conformation are central to lead optimization. tandfonline.comuni-kiel.de

Conformational Analysis of Different Linkers

The term "linker" refers to the atoms connecting the core structural components of a molecule. researchgate.net In this compound, the methylene (B1212753) group (-CH2-) between the phenyl ring and the piperazine nitrogen acts as a simple linker. The nature of this linker is critical as it governs the spatial relationship between the benzyl and piperazine moieties.

Conformational analysis, often aided by computational methods like molecular dynamics simulations, can predict the preferred shapes a molecule will adopt. nih.gov Studies on various bioactive molecules have shown that linker composition, length, and flexibility are key functional elements that influence interactions between different parts of the molecule and with its biological target. nih.govchemrxiv.org Replacing a flexible linker with a more rigid one can lock the molecule into a bioactive conformation, thereby enhancing its potency. researchgate.net

The table below illustrates how different linker types can influence molecular conformation.

| Linker Type | Example | Conformational Impact |

| Flexible Linear | Methylene (-CH2-) | Allows a wide range of conformations. |

| Rigid Aromatic | Phenyl ring | Provides a predictable shape and higher rigidity. researchgate.net |

| Constrained Cyclic | Cyclopropyl | Limits rotational freedom, enforcing a specific geometry. |

Cyclization Strategies for Conformational Control

To reduce the conformational flexibility of the piperazine scaffold, various cyclization strategies can be employed. These methods aim to create more rigid structures by introducing bridges or incorporating the piperazine ring into a larger, polycyclic system. tandfonline.com

Bridged Piperazines: One approach is to create a bicyclic framework by introducing a bridge across the piperazine ring, for instance, between the 2 and 6 positions. researchgate.net This strategy severely restricts the conformational freedom of the ring and orients the substituents in a well-defined three-dimensional arrangement.

Macrocyclization: This strategy involves connecting two points of the molecule with a linker to form a large ring (a macrocycle). Macrocyclization can pre-organize the molecule into a conformation that is favorable for binding, overcoming the entropic penalty associated with flexible molecules. uni-kiel.denih.gov Various chemical reactions, such as ring-closing metathesis or lactamization, are used to achieve this. nih.gov

These rigidification strategies are powerful tools for transforming a flexible lead compound into a highly potent and selective drug candidate by locking it into its bioactive conformation.

Development of Molecular Descriptors and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for gaining insight into the molecular properties that drive activity. mdpi.comscispace.com

For piperazine derivatives, various QSAR studies have been successfully conducted. nih.govopenpharmaceuticalsciencesjournal.com The process involves calculating a wide range of "molecular descriptors" for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecule's structure and properties.

Key molecular descriptors found to be significant in QSAR models of piperazine derivatives include: mdpi.comnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index (ω). mdpi.comresearchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as the topological polar surface area (PSA), which is often correlated with membrane permeability. mdpi.com

Physicochemical Descriptors: These relate to the physical properties of the molecule, such as molar refractivity (MR) and aqueous solubility (Log S). mdpi.com

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like Multiple Linear Regression (MLR). mdpi.com A robust QSAR model, validated internally and externally, can then be used to guide the design of new analogs with potentially improved activity. scispace.comopenpharmaceuticalsciencesjournal.com For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that ELUMO, ω, MR, Log S, and PSA were significantly correlated with inhibitory activity. mdpi.com

The table below provides examples of descriptor types and their relevance in drug design.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and ability to participate in charge-transfer interactions. mdpi.comresearchgate.net |

| Topological | Polar Surface Area (PSA) | Correlates with molecular transport properties and bioavailability. mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding interactions. mdpi.com |

| Physicochemical | Log S (Aqueous Solubility) | A key factor in drug absorption and distribution. mdpi.com |

Advanced Applications in Chemical and Material Science

Utilization as a Synthetic Intermediate or Building Block

The structure of 1-Benzyl-4-(mesitylsulfonyl)piperazine suggests its significant potential as a versatile intermediate in organic synthesis. The piperazine (B1678402) core, substituted with two distinct functional groups, allows for sequential and site-selective reactions.

The benzyl (B1604629) group on one nitrogen atom often serves as a protecting group. It is relatively stable under various reaction conditions but can be readily removed via catalytic hydrogenation. This strategy allows for the selective functionalization of the second nitrogen atom, which bears the mesitylsulfonyl group.

The mesitylsulfonyl group, a robust electron-withdrawing group, significantly decreases the basicity and nucleophilicity of the nitrogen atom to which it is attached. This electronic differentiation between the two piperazine nitrogens is a key feature for its role as a synthetic building block. For instance, the benzylated nitrogen can undergo reactions such as alkylation or acylation, while the sulfonated nitrogen remains unreactive. Subsequent removal of the benzyl group would then yield a monosubstituted piperazine sulfonamide, a valuable scaffold in medicinal chemistry. Piperazine derivatives are widely used as building blocks for creating more complex molecules.

A general synthetic route to related piperazine sulfonamides involves the reaction of a monosubstituted piperazine with a sulfonyl chloride in the presence of a base. For example, various piperazine sulfonamide analogs have been synthesized by treating the piperazine derivative with different sulfonyl chlorides. This modular approach allows for the creation of diverse chemical libraries for drug discovery and other applications.

Table 1: Potential Sequential Reactions using this compound

| Step | Reaction | Reagents and Conditions | Resulting Intermediate/Product | Purpose |

| 1 | N-Alkylation/Acylation | Alkyl/Acyl Halide, Base | N-alkylated/acylated derivative | Functionalization of the benzylated nitrogen |

| 2 | Debenzylation | H₂, Pd/C | Monosubstituted piperazine sulfonamide | Unmasking the second nitrogen for further reaction |

| 3 | Further Functionalization | Electrophile (e.g., R-X) | Disubstituted piperazine sulfonamide | Introduction of a second point of diversity |

Role in Catalysis

While no specific catalytic applications for this compound have been documented, its structure contains elements common in ligands for metal-catalyzed reactions. The piperazine core can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. However, the presence of the bulky and electron-withdrawing mesitylsulfonyl group would likely modulate the electronic properties and steric environment of such a catalyst. This could influence the catalyst's activity, selectivity, and stability.

In the field of organocatalysis, chiral derivatives of piperazine have been employed in various asymmetric transformations. If a chiral version of this compound were synthesized, it could potentially be explored as a catalyst for reactions such as aldol (B89426) additions, Michael reactions, or Mannich reactions.

Applications in Supramolecular Chemistry

The interplay of aromatic rings and polar groups in this compound makes it an interesting candidate for studies in supramolecular chemistry.

Self-Assembly Studies

The molecule possesses both hydrogen bond acceptors (the sulfonyl oxygens) and aromatic surfaces (benzyl and mesityl groups) capable of engaging in π-π stacking interactions. In the solid state, this could lead to the formation of well-defined, ordered structures, such as one-dimensional chains or two-dimensional sheets. Piperazine and its derivatives are known to be effective building blocks for creating supramolecular hydrogen-bonded networks. rsc.org The specific geometry and electronic nature of the mesityl and benzyl groups would direct the orientation of the molecules in the crystal lattice.

Host-Guest Interactions

The piperazine ring can adopt a chair-like conformation, which can form a rudimentary cavity. While this cavity is small, it could potentially act as a host for small guest molecules or ions. The sulfonyl group and aromatic rings could provide additional binding sites for guests through dipole-dipole or π-interactions. The field of host-guest chemistry often utilizes macrocyclic hosts to encapsulate guest molecules, which can improve the solubility, stability, and bioavailability of the guest. mdpi.comnih.gov Although not a macrocycle itself, oligomers or self-assembled structures of this compound could create larger host systems.

Potential in Material Science

The properties of this compound could be harnessed in the development of new materials.

Incorporation into Polymeric Structures

To be incorporated into a polymer, the molecule would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate, or epoxide moiety. For example, if a vinyl group were introduced onto the benzyl ring, the resulting monomer could be polymerized or copolymerized to create materials with specific properties.

The rigid piperazine sulfonamide unit in the polymer backbone would be expected to increase the polymer's glass transition temperature (Tg) and enhance its thermal stability. The pendant aromatic groups could also influence the material's refractive index and mechanical properties. Such polymers could find applications as specialty plastics, resins, or coatings. For instance, related silyl-substituted piperazines have been used as precursors for chemical vapor deposition to create silicon carbonitride films. mdpi.com

Development of Functional Coatings or Films

The unique combination of aromatic and sulfonyl groups in this compound suggests its potential as a component in the development of functional coatings and films. The mesitylsulfonyl group can impart specific properties such as thermal stability and chemical resistance, while the benzyl and piperazine moieties can be modified to tune surface properties and adhesion.

Research into related organosulfur and piperazine-containing compounds has demonstrated their utility in creating specialized materials. For instance, compounds with sulfonyl groups are known to be used in the synthesis of polymers with high thermal stability. Similarly, piperazine derivatives have been incorporated into thin films for various applications. One area of exploration for analogous compounds, such as 1,4-Bis-N,N-(trimethylsilyl)piperazine, has been in the synthesis of silicon carbonitride films through chemical vapor deposition (CVD), highlighting the potential for piperazine cores in advanced material fabrication. mdpi.com

Hypothetical Functional Coating Properties:

A hypothetical functional coating incorporating this compound could exhibit the following properties, which would be subject to empirical validation:

| Property | Potential Contribution of this compound |

| Thermal Stability | The rigid aromatic structures of the benzyl and mesityl groups, along with the stable sulfonyl linkage, could enhance the thermal resistance of the coating. |

| Chemical Resistance | The sulfonyl group is generally resistant to chemical degradation, potentially improving the coating's durability in harsh chemical environments. |

| Adhesion | The piperazine nitrogen atoms could serve as anchoring points for adhesion to various substrates through hydrogen bonding or coordination with surface atoms. |

| Hydrophobicity | The aromatic and hydrocarbon components of the molecule would likely impart hydrophobic (water-repellent) properties to the surface of the coating. |

Further research would be necessary to synthesize and characterize coatings or films containing this compound to confirm these potential attributes and explore their performance in practical applications.

Use as a Chemical Probe or Tool in Biological Research

The structural motifs within this compound are present in many biologically active molecules, suggesting its potential as a scaffold for the development of chemical probes to investigate biological systems. Piperazine derivatives, in particular, are common in medicinal chemistry and have been explored for their interactions with various biological targets.

Imaging Agents for Molecular Targets

With appropriate modification, this compound could serve as a precursor for the synthesis of imaging agents. By incorporating a reporter group, such as a fluorophore or a radionuclide, the molecule could be used to visualize and study specific molecular targets within cells or in vivo.

For example, various piperazine derivatives have been successfully developed as positron emission tomography (PET) imaging agents for the sigma-1 (σ1) receptor, a protein implicated in numerous central nervous system diseases. nih.govnih.gov These agents typically feature a piperazine core linked to aromatic groups, a structural pattern shared by this compound.

Hypothetical Design of an Imaging Agent:

The development of an imaging agent based on this compound would involve strategic chemical modifications, as outlined in the table below.

| Modification Step | Rationale | Example Reporter Group |

| Introduction of a Chelating Agent | To complex with a metallic radionuclide for PET or SPECT imaging. | DOTA, NOTA |

| Attachment of a Fluorophore | For use in fluorescence microscopy and other in vitro imaging techniques. | Fluorescein, Rhodamine |

| Radiolabeling | Incorporation of a positron-emitting (e.g., 11C, 18F) or gamma-emitting isotope. | [11C]CH3I, [18F]F- |